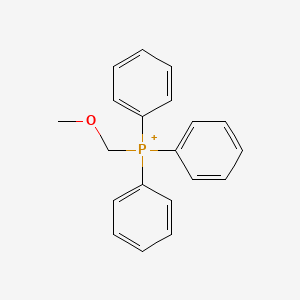

(Methoxymethyl)triphenylphosphonium

Description

BenchChem offers high-quality (Methoxymethyl)triphenylphosphonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Methoxymethyl)triphenylphosphonium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H20OP+ |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

methoxymethyl(triphenyl)phosphanium |

InChI |

InChI=1S/C20H20OP/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3/q+1 |

InChI Key |

SDMCZCALYDCRBH-UHFFFAOYSA-N |

Canonical SMILES |

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

The Strategic Utility of (Methoxymethyl)triphenylphosphonium Chloride: Molecular Weight, Mechanistic Causality, and One-Carbon Homologation Protocols

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing, the controlled extension of carbon frameworks is a critical operation. (Methoxymethyl)triphenylphosphonium chloride (CAS: 4009-98-7) serves as the premier reagent for the one-carbon homologation of aldehydes and ketones via the Wittig reaction. This whitepaper provides an in-depth technical analysis of the reagent, focusing on the critical stoichiometric implications of its molecular weight, the mechanistic causality of its reaction pathways, and field-proven, self-validating protocols for its application in drug development (such as the synthesis of Tofacitinib and Acitretin [1]).

Physicochemical Profiling & The Molecular Weight Imperative

A pervasive point of failure in complex homologation workflows stems from a fundamental misunderstanding of the reagent's molecular weight. Computational databases frequently index the mass of the active phosphonium cation, whereas bench chemists must calculate stoichiometry based on the intact chloride salt.

Table 1: Quantitative Physicochemical Data

| Property | Value | Source |

| Chemical Name | (Methoxymethyl)triphenylphosphonium chloride | |

| CAS Number | 4009-98-7 | [2] |

| Molecular Formula | C₂₀H₂₀ClOP | |

| Molecular Weight (Intact Salt) | 342.80 g/mol | |

| Molecular Weight (Cation Only) | 307.3 g/mol | [2] |

| Physical Form | White hygroscopic crystals | [2] |

The Causality of Stoichiometric Failure

If a researcher erroneously uses the cation weight (307.3 g/mol ) to calculate mass for a 1.0 mmol scale reaction, they will weigh out only 307.3 mg of the salt (which actually constitutes ~0.89 mmol of the reactive species).

The cascading failure: To generate the active ylide, a strong base (e.g., NaHMDS) is added. If 1.0 mmol of base is added to 0.89 mmol of the salt, 0.11 mmol of strong base remains unreacted . When the complex, highly functionalized carbonyl substrate is introduced, this excess free base will immediately deprotonate the substrate's α-position, triggering irreversible aldol condensation, epimerization, or degradation [3].

To prevent this, stoichiometric calculations must strictly utilize 342.80 g/mol , and the base must be kept slightly sub-stoichiometric relative to the phosphonium salt.

Table 2: Stoichiometric Equivalents for Optimal Homologation

| Reagent | Equivalents | Mass/Vol per 1 mmol Substrate | Mechanistic Causality |

| Carbonyl Substrate | 1.0 eq | Variable | Limiting reagent for the reaction. |

| Phosphonium Salt | 1.3 eq | 445.6 mg | Excess ensures complete conversion and buffers against trace moisture. |

| Base (NaHMDS, 1M) | 1.25 eq | 1.25 mL | Sub-stoichiometric to the salt ensures zero free base remains to attack the substrate. |

Mechanistic Pathway: The One-Carbon Homologation

The homologation process is a two-stage sequence. First, the phosphonium salt is deprotonated to form methoxymethylenetriphenylphosphorane (the ylide). This ylide undergoes a Wittig olefination with the carbonyl substrate to form a methyl enol ether. Because enol ethers are highly sensitive to acid, subsequent mild acidic hydrolysis cleaves the ether to reveal an aldehyde that has been extended by exactly one carbon atom [4].

Fig 1: Mechanistic pathway of one-carbon homologation via Wittig olefination and hydrolysis.

Self-Validating Experimental Protocol

To ensure high yields and prevent the degradation of advanced pharmaceutical intermediates, the following step-by-step methodology incorporates built-in diagnostic checks (self-validation) at every critical juncture.

Step 1: Reagent Preparation & Azeotropic Drying

-

Procedure: Add (methoxymethyl)triphenylphosphonium chloride (1.3 eq) to a flame-dried flask. Add anhydrous toluene, then evaporate under reduced pressure. Repeat twice.

-

Causality: The salt is highly hygroscopic[2]. Trace water will consume the base, preventing ylide formation.

-

Self-Validation: The salt will transition from a sticky, clumpy mass to a highly mobile, free-flowing white powder once completely dry.

Step 2: Ylide Generation

-

Procedure: Suspend the dried salt in anhydrous THF (0.2 M) and cool to 0 °C. Dropwise, add NaHMDS (1.25 eq). Stir for 30 minutes.

-

Causality: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt without acting as a nucleophile.

-

Self-Validation (Colorimetric): The suspension will rapidly transition to a distinct, deep red/orange solution. If the solution remains pale or colorless, the base was quenched by moisture, and the reaction must be aborted.

Step 3: Wittig Olefination

-

Procedure: Dissolve the carbonyl substrate (1.0 eq) in a minimal volume of THF and add dropwise to the ylide solution at 0 °C. Allow to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

-

Self-Validation (TLC): Monitor via Thin Layer Chromatography. The product will typically appear as a bipartite spot (two closely eluting spots). Do not be alarmed; this simply represents the E and Z stereoisomers of the resulting methyl enol ether.

Step 4: Mild Acidic Hydrolysis

-

Procedure: Dissolve the crude enol ether in a 4:1 mixture of THF and 2M aqueous HCl. Stir at room temperature for 4–6 hours. Neutralize with saturated NaHCO₃, extract, and purify via flash chromatography.

-

Causality: The electron-rich double bond of the enol ether is easily protonated by mild acid, forming a hemiacetal that collapses into the desired aldehyde.

-

Self-Validation (NMR): In ¹H-NMR, the vinylic protons of the enol ether (typically ~5.5–6.5 ppm) will completely disappear, replaced by a sharp, diagnostic aldehyde singlet at ~9.5–10.0 ppm , confirming successful one-carbon homologation.

Fig 2: Self-validating experimental workflow for ketone/aldehyde homologation.

References

-

National Center for Biotechnology Information (PubChem) | (Methoxymethyl)triphenylphosphonium chloride | C20H20OP+ | CID 2723799 |[Link]

-

Apicule | (Methoxymethyl)triphenylphosphonium chloride (CAS No: 4009-98-7) API Intermediate Manufacturers |[Link]

-

ChemRxiv | A New Organocatalytic Desymmetrization Reaction Enables the Enantioselective Total Synthesis of Madangamine E | [Link]

Sources

Strategic One-Carbon Homologation: A Technical Guide to (Methoxymethyl)triphenylphosphonium Chloride in Advanced Synthesis

Abstract (Methoxymethyl)triphenylphosphonium chloride (MMTPCl) is a foundational reagent in modern organic synthesis, primarily functioning as a Wittig reagent precursor. By enabling the one-carbon homologation of aldehydes and ketones, it facilitates the construction of complex molecular architectures. This whitepaper provides an in-depth mechanistic analysis, field-proven experimental protocols, and strategic applications of MMTPCl in pharmaceutical and agrochemical development.

Chemical Profile & Quantitative Specifications

Understanding the physicochemical boundaries of MMTPCl is essential for optimizing reaction conditions and ensuring reagent stability.

| Property | Specification / Value |

| IUPAC Name | Methoxymethyl(triphenyl)phosphanium chloride |

| CAS Number | 4009-98-7 |

| Molecular Formula | C₂₀H₂₀ClOP |

| Molecular Weight | 342.80 g/mol |

| Appearance | White to very pale cream crystalline powder |

| Assay (Purity) | ≥ 97.0% – 98.0% |

| Solubility | Soluble in methanol, chloroform, and THF; decomposes in water |

| Storage Class | Hygroscopic; store under inert atmosphere (Combustible Solid) |

Data synthesized from 1[1] and 2[2].

Mechanistic Pathway: The Wittig Homologation Sequence

The primary utility of MMTPCl lies in its transformation into an active ylide, methoxymethylenetriphenylphosphorane, which subsequently reacts with a carbonyl electrophile. The mechanism proceeds through three distinct phases:

-

Ylide Generation : Deprotonation of the phosphonium salt requires a strong base. The ylide is highly sensitive and must be generated in situ at low temperatures (e.g., -90 °C to -20 °C) under an inert atmosphere to prevent decomposition into triphenylphosphine and other unreactive byproducts (3)[3].

-

Cycloaddition & Cycloreversion : The nucleophilic ylide attacks the carbonyl carbon, forming a betaine intermediate that rapidly cyclizes into a four-membered oxaphosphetane ring. The thermodynamic driving force of forming a strong P=O bond causes the ring to collapse (cycloreversion), yielding triphenylphosphine oxide and an enol ether (typically an E/Z mixture) (4)[4].

-

Acidic Hydrolysis : The resulting enol ether is hydrolyzed under mildly acidic conditions to unmask the newly formed, one-carbon extended aldehyde (5)[5].

Logical workflow of the MMTPCl-mediated one-carbon homologation mechanism.

Strategic Applications in Drug and Agrochemical Development

The ability to reliably extend a carbon framework by exactly one unit makes MMTPCl indispensable in complex syntheses:

-

Active Pharmaceutical Ingredients (APIs) : MMTPCl is a critical synthetic reagent in the preparation of Tofacitinib (a JAK inhibitor used for rheumatoid arthritis). It functions as a precursor to build an important structural fragment via carbon-carbon double bond formation, which then undergoes further reduction and substitution (6)[6]. It is also widely used in synthesizing the Taxol-A fragment and Cephalotaxine , an alkaloid with potent antiviral and antitumor properties (7)[7].

-

Agrochemicals : In the synthesis of Azoxystrobin (a broad-spectrum strobilurin fungicide), the Wittig reaction couples the MMTPCl-derived ylide with an aldehyde precursor to form a critical vinyl linker (8)[8].

Workflow of MMTPCl in the synthesis of the API Tofacitinib.

Experimental Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol outlines the homologation of a generic aryl aldehyde. This system is self-validating: visual cues (color changes) and TLC monitoring serve as intrinsic quality control checkpoints.

Phase 1: Ylide Generation

-

System Preparation : Flame-dry a Schlenk flask under vacuum and backfill with argon. Causality: The ylide is extremely hygroscopic; trace moisture will prematurely protonate the ylide, yielding unreactive phosphine oxide (3)[3].

-

Suspension : Add MMTPCl (1.25 equivalents, e.g., 6.44 mmol) to anhydrous THF (20 mL) to create a ~0.3 M suspension. Cool to -20 °C using a dry ice/ethylene glycol bath.

-

Deprotonation : Dropwise add Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 1.20 equivalents) over 5 minutes. Causality: KHMDS is chosen over n-BuLi because its bulky, non-nucleophilic nature prevents unwanted nucleophilic attack on the target carbonyl later in the reaction (9)[9].

-

Validation Checkpoint 1 : Stir for 30 minutes. The suspension will transition to a deep red/orange homogeneous solution, visually confirming successful ylide formation.

Phase 2: Olefination (Enol Ether Formation) 5. Electrophile Addition : Cool the ylide solution to -40 °C. Dissolve the target aldehyde (1.0 equivalent) in a minimal volume of anhydrous THF (4 mL) and add dropwise. Causality: A slight excess of the ylide (1.25 eq) ensures complete consumption of the aldehyde and compensates for any trace moisture (9)[9]. 6. Propagation : Stir for 1 hour at -40 °C, then allow the reaction to slowly warm to room temperature. 7. Validation Checkpoint 2 : Monitor via TLC (Hexanes/EtOAc). The aldehyde spot should disappear, replaced by a less polar enol ether spot (often appearing as a closely eluting doublet corresponding to the E/Z isomers). 8. Quenching : Quench with saturated aqueous NH₄Cl. Causality: NH₄Cl provides mild, buffered protonation to neutralize any remaining base without prematurely hydrolyzing the enol ether (10)[10]. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Phase 3: Hydrolysis 9. Cleavage : Dissolve the crude enol ether in a 1:1 mixture of THF and 2M HCl. Stir at room temperature for 2-4 hours. Causality: The acidic environment protonates the enol ether oxygen, facilitating water attack and subsequent elimination of methanol to yield the homologated aldehyde (5)[5]. 10. Final Isolation : Neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography.

Troubleshooting & Optimization

When scaling up or applying MMTPCl to complex substrates, specific deviations can occur. The table below outlines causality-driven solutions.

| Reaction Parameter | Common Issue | Causality & Solution |

| Base Selection | Low yield, aldol side-products | Nucleophilic bases (like n-BuLi) can attack the carbonyl substrate directly. Solution: Switch to sterically hindered, non-nucleophilic bases like KHMDS or NaHMDS (9)[9]. |

| Solvent Integrity | Failure of ylide to form (no color change) | Protic impurities or moisture rapidly decompose the ylide into triphenylphosphine oxide. Solution: Ensure THF is freshly distilled over sodium/benzophenone and glassware is flame-dried (3)[3]. |

| Temperature Control | Poor E/Z selectivity of enol ether | While E/Z ratio is often irrelevant since both isomers hydrolyze to the same aldehyde, lower temperatures (-78 °C) can stabilize the oxaphosphetane intermediate if specific stereocontrol is needed for isolating the enol ether (11)[11]. |

References

-

Thermo Fisher Scientific. (Methoxymethyl)triphenylphosphonium chloride, 98+%. [Link]

-

Apicule. (Methoxymethyl)triphenylphosphonium chloride (CAS No: 4009-98-7) API Intermediate Manufacturers. [Link]

-

Royal Society of Chemistry. Phosphonium salts and P-ylides. [Link]

-

e-EROS Encyclopedia of Reagents for Organic Synthesis. Methoxymethyltriphenylphosphonium Chloride. [Link]

-

The University of Chicago. The Evolution of Strategies for the Development of Novel Electrophilic Reagents. [Link]

-

Grokipedia. Azoxystrobin.[Link]

-

University of Glasgow. Novel titanium alkylidenes and their application...[Link]

- Google Patents.

Sources

- 1. (Methoxymethyl)triphenylphosphonium chloride 97 4009-98-7 [sigmaaldrich.com]

- 2. (Methoxymethyl)triphenylphosphonium chloride, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. EP3045443A1 - Method for producing -cyclolavandulal and derivative of same - Google Patents [patents.google.com]

- 6. apicule.com [apicule.com]

- 7. [(Methoxy)methyl]triphenylphosphonium Chloride [cymitquimica.com]

- 8. grokipedia.com [grokipedia.com]

- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 10. 4009-98-7 | (Methoxymethyl)triphenylphosphonium chloride | C-C Bond Formation | Ambeed.com [ambeed.com]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

(Methoxymethyl)triphenylphosphonium Chloride: Physicochemical Profiling and Application in One-Carbon Homologation

Executive Summary

(Methoxymethyl)triphenylphosphonium chloride (CAS 4009-98-7) is a pivotal Wittig reagent precursor extensively utilized in organic synthesis and pharmaceutical development[1]. It plays a critical role in the one-carbon homologation of aldehydes and ketones, a fundamental transformation in the synthesis of complex active pharmaceutical ingredients (APIs) such as Tofacitinib, Acitretin, and Vellosimine[2][3]. This technical whitepaper provides an in-depth analysis of its physical appearance, physicochemical properties, mechanistic behavior, and validated handling protocols.

Physicochemical Profiling and Physical Form

(Methoxymethyl)triphenylphosphonium chloride typically presents as a white to almost white fine crystalline powder or solid[4]. Its ionic nature—comprising a bulky triphenylphosphine cation and a chloride anion—imparts a highly crystalline lattice structure. However, this ionic character also renders the salt highly hygroscopic, meaning it readily absorbs atmospheric moisture[5].

Understanding its physical properties is critical for maintaining reagent efficacy. Moisture ingress can lead to the premature hydrolysis of the subsequently formed ylide, drastically reducing reaction yields.

Quantitative Physicochemical Data

| Property | Value |

| Chemical Formula | C20H20ClOP |

| Molecular Weight | 342.80 g/mol |

| Physical State (20°C) | Solid (Fine crystalline powder) |

| Color | White to almost white |

| Melting Point | 185–202 °C (Decomposes) |

| Solubility | Soluble in organic solvents (e.g., THF, toluene); partly miscible in water |

| Hygroscopicity | High (Requires strict moisture control) |

| Storage Temperature | Below +30 °C |

Data synthesized from4[4] and1[1].

Mechanistic Role in One-Carbon Homologation

The primary utility of (methoxymethyl)triphenylphosphonium chloride lies in its conversion to methoxymethylenetriphenylphosphorane, a highly active ylide[6]. When treated with a strong base, the acidic alpha-protons adjacent to the phosphonium center are removed. This ylide then undergoes a Wittig olefination with a carbonyl substrate to form an enol ether. Subsequent acidic hydrolysis of the enol ether yields an aldehyde that is exactly one carbon longer than the original substrate[2][7].

Fig 1: Wittig homologation workflow using (methoxymethyl)triphenylphosphonium chloride.

Validated Experimental Protocol: In Situ Ylide Generation and Olefination

In rigorous drug development environments, the olefination and hydrolysis steps are often performed as a seamless one-pot sequence to minimize the degradation of sensitive intermediates[2].

Step 1: Ylide Generation (Strictly Anhydrous)

-

Procedure : In an oven-dried flask under a strict inert atmosphere (Argon or Nitrogen), suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous toluene or tetrahydrofuran (THF). Add a strong base such as potassium tert-butoxide (KOtBu) or n-butyllithium (n-BuLi) and stir at room temperature (for KOtBu) or -78 °C (for n-BuLi)[2][8].

-

Causality : The inert atmosphere is non-negotiable. The resulting ylide is highly nucleophilic and will rapidly react with atmospheric moisture to form triphenylphosphine oxide and inert hydrocarbons, destroying the reagent's efficacy. KOtBu is often preferred in industrial scale-ups for its solubility and sufficient basicity to deprotonate the phosphonium salt without triggering unwanted side reactions[2].

Step 2: Wittig Olefination

-

Procedure : Introduce a solution of the target ketone or aldehyde intermediate in an anhydrous solvent to the ylide mixture. Stir overnight at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC)[2].

-

Causality : The ylide attacks the electrophilic carbonyl carbon, forming a betaine intermediate that collapses into a four-membered oxaphosphetane ring. The thermodynamic driving force of forming the exceptionally strong P=O bond in the triphenylphosphine oxide byproduct drives the elimination, yielding the enol ether[7].

Step 3: Enol Ether Hydrolysis

-

Procedure : Once TLC confirms the complete consumption of the starting material, add 2.0 M hydrochloric acid (HCl) and THF directly to the reaction mixture. Heat the mixture to 55 °C and stir overnight[2].

-

Causality : The intermediate enol ether is stable under basic conditions but readily hydrolyzes under acidic conditions. The elevated temperature ensures complete conversion of the sterically hindered enol ether into the final homologated aldehyde, establishing a self-validating endpoint for the reaction[2][7].

Safety, Handling, and Environmental Impact

(Methoxymethyl)triphenylphosphonium chloride is classified as a hazardous substance and requires stringent laboratory controls.

-

Toxicity : It is harmful if swallowed (H302) and causes severe skin (H315) and eye irritation (H319)[1][4].

-

Environmental Hazard : The compound is toxic to aquatic life with long-lasting effects (H411). Proper disposal through authorized hazardous waste facilities is mandatory; it must never be released into drains[9].

-

Handling & PPE : Due to its fine crystalline powder form, dust clouds can be generated during transfer. Accumulations of fine dust may pose a rapid combustion hazard if ignited. Personnel must wear N95-equivalent dust masks, chemical-resistant gloves, and safety goggles[1].

-

Storage : Store below +30 °C in tightly closed containers, protected from light and moisture to prevent degradation[10].

References

-

PubChem. "(Methoxymethyl)triphenylphosphonium chloride | C20H20OP+ | CID 2723799". NIH. 5

-

ChemicalBook. "(Methoxymethyl)triphenylphosphonium chloride | 4009-98-7". Link

-

TCI Chemicals. "SAFETY DATA SHEET - (Methoxymethyl)triphenylphosphonium Chloride". 4

-

Szabo-Scandic. "(Methoxymethyl)triphenylphosphonium chloride". Link

-

Cambridge Isotope Laboratories, Inc. "(Methoxymethyl)triphenylphosphonium chloride (methyl-¹³C, 99%)". 10

-

Sigma-Aldrich. "(Methoxymethyl)triphenylphosphonium chloride 97 4009-98-7". 1

-

ResearchGate. "(Methoxymethyl)triphenylphosphonium Chloride". 6

-

Merck Millipore. "SAFETY DATA SHEET". 9

-

ResearchGate. "e-EROS Encyclopedia of Reagents for Organic Synthesis". 7

-

Benchchem. "Optimization of reaction conditions for Vellosimine synthesis". 2

-

PMC. "Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2". NIH. 8

-

Apicule. "(Methoxymethyl)triphenylphosphonium chloride (CAS No: 4009-98-7) API Intermediate Manufacturers". 3

Sources

- 1. (甲氧基甲基)三苯基氯化膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. apicule.com [apicule.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. (Methoxymethyl)triphenylphosphonium chloride | C20H20OP+ | CID 2723799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. isotope.com [isotope.com]

Phosphonium Ylides in Modern Organic Synthesis: Mechanistic Insights and Applications in Drug Development

Executive Summary As a Senior Application Scientist in synthetic methodology, I frequently encounter the need for highly predictable, regiospecific carbon-carbon double bond formation. Phosphonium ylides—neutral, dipolar molecules containing a formally negatively charged carbon directly attached to a positively charged phosphorus—are the premier reagents for this task[1]. Their primary application, the Wittig olefination, has fundamentally transformed synthetic organic chemistry and remains a cornerstone in the development of active pharmaceutical ingredients (APIs). This whitepaper deconstructs the mechanistic causality of phosphonium ylides, categorizes their stereochemical behavior, and provides a self-validating experimental framework for their application in drug discovery.

Mechanistic Foundations: The Oxaphosphetane Paradigm

To effectively utilize phosphonium ylides, one must abandon outdated mechanistic models. Historically, classical textbooks described the Wittig reaction as a stepwise ionic process involving a zwitterionic "betaine" intermediate[2]. However, modern experimental data (including low-temperature NMR) and computational studies have definitively proven this incorrect for standard, lithium-salt-free conditions.

The modern consensus demonstrates that non-stabilized, semi-stabilized, and stabilized ylides all react with aldehydes and ketones via a concerted, asynchronous [2+2] cycloaddition [3]. This pathway directly yields a four-membered oxaphosphetane intermediate[4]. The oxaphosphetane subsequently undergoes a syn-cycloreversion to yield the target alkene and a triphenylphosphine oxide by-product[2].

The thermodynamic driving force of this entire sequence is the formation of the exceptionally strong phosphorus-oxygen double bond (approximately 540 kJ/mol), which makes the reaction essentially irreversible[5].

Caption: Mechanistic logic of the Wittig reaction highlighting the concerted oxaphosphetane pathway.

Stereocontrol: Ylide Classification and Causality

The true power of the phosphonium ylide lies in its tunable stereoselectivity. The nature of the substituent (R') on the ylide carbon dictates the transition state geometry and the stability of the resulting oxaphosphetane, which in turn governs whether the E or Z alkene is formed[6].

Causality of Base Selection (The "Stereochemical Drift")

When working with non-stabilized ylides, the goal is typically to isolate the Z-alkene via kinetic control. If lithium-based bases (like n-BuLi) are used, the lithium cation coordinates to the oxygen of the oxaphosphetane. This coordination can induce ring-opening into a betaine-like species, allowing carbon-carbon bond rotation and equilibration to the thermodynamically favored E-isomer—a phenomenon known as "stereochemical drift"[3]. Therefore, to maintain strict kinetic control and Z-selectivity, lithium-free bases such as NaHMDS or KHMDS are mandatory.

Quantitative Summary of Ylide Reactivity

| Ylide Classification | Substituent Type (R') | Reactivity Profile | Major Stereoisomer | Optimal Base (Causality) |

| Non-Stabilized | Alkyl (e.g., -CH₃, -R) | Extremely High (Air/Moisture Sensitive) | Z-Alkene (Kinetic Control) | NaHMDS / KHMDS (Avoids Li⁺ coordination to prevent stereochemical drift) |

| Semi-Stabilized | Aryl, Alkenyl (e.g., -Ph) | Moderate | Mixture (Often E-selective) | n-BuLi or Alkoxides (Depending on substrate sensitivity) |

| Stabilized | EWG (e.g., -COOR, -CN) | Low (Often bench-stable solids) | E-Alkene (Thermodynamic/TS Control) | NaOH, Alkoxides, or weak bases (α-protons are highly acidic) |

Strategic Applications in Drug Development

In pharmaceutical synthesis, the unambiguous regiospecificity of the Wittig reaction—where the double bond forms exactly where the carbonyl carbon was located—is heavily leveraged to avoid the isomeric mixtures common in elimination reactions[6].

-

Antidepressant Scaffolds: In the synthesis of selective norepinephrine reuptake inhibitors like reboxetine, Wittig reactions are utilized to introduce allyl groups and functionalize intermediate lactams with high precision[7].

-

Complex Alkaloid Synthesis: During the enantioselective synthesis of yohimbine alkaloids (e.g., (−)-rauwolscine), researchers utilize Wittig-Horner type homologations to elaborate ester oxidation states prior to critical ring-closure steps. This demonstrates the utility of stabilized ylides in navigating the steric bulk of complex polycyclic cores[8].

-

Industrial Vitamin A: The industrial-scale preparation of Vitamin A by BASF relies on a highly optimized Wittig olefination, proving that ylide chemistry is robust enough for multi-ton commercial manufacturing[2].

Experimental Protocol: Self-Validating System for Z-Selective Olefination

To ensure reproducibility, I have designed the following protocol for a Z-selective Wittig olefination using a non-stabilized ylide. This protocol is self-validating : it uses the innate chromophoric properties of the ylide as an internal indicator of anhydrous conditions and successful deprotonation.

Step-by-Step Methodology

Step 1: Preparation of the Phosphonium Salt

-

Dissolve 1.0 eq of triphenylphosphine (Ph₃P) in anhydrous toluene.

-

Add 1.1 eq of the desired primary alkyl halide (e.g., ethyl bromide).

-

Reflux for 12 hours. The Sₙ2 quaternization will yield a white precipitate (alkyltriphenylphosphonium bromide)[1].

-

Filter, wash with cold hexanes, and dry under high vacuum. Causality: Removing unreacted alkyl halide prevents side reactions during the strong base deprotonation step.

Step 2: Ylide Generation (The Self-Validating Step)

-

Suspend the phosphonium salt (1.2 eq) in anhydrous THF under an argon atmosphere at 0 °C.

-

Dropwise, add 1.15 eq of NaHMDS (1M in THF).

-

Validation Check: The suspension will immediately transition to a vibrant, homogeneous orange/red solution. Causality: This color change confirms the formation of the highly conjugated, electron-rich ylide. If the solution remains cloudy or colorless, moisture has quenched the base or the ylide.

Step 3: Carbonyl Addition

-

Cool the active ylide solution to -78 °C. Causality: Low temperatures maximize the kinetic control required for the cis-oxaphosphetane formation.

-

Slowly add the aldehyde (1.0 eq) dissolved in a minimum volume of anhydrous THF.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours to drive the syn-cycloreversion to completion.

Step 4: Quench and Purification

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Triphenylphosphine Oxide Removal: Triturate the crude residue in cold hexanes/ether (9:1). The Ph₃P=O byproduct is highly crystalline and insoluble in cold non-polar solvents, allowing it to be filtered off prior to silica gel chromatography.

Caption: Self-validating experimental workflow for generating and reacting non-stabilized ylides.

References

- Wikipedia, "Wittig reaction" URL

- Alfa Chemistry, "Wittig Reaction" URL

- University of Pittsburgh (Pitt.edu)

- Chemical Society Reviews (RSC Publishing)

- Master Organic Chemistry, "Wittig Reaction - Examples and Mechanism" URL

- PMC, "Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review" URL

- Wikipedia, "Ylide" URL

- ACS Publications, "A Concise, Enantioselective Approach for the Synthesis of Yohimbine Alkaloids" URL

Sources

- 1. Ylide - Wikipedia [en.wikipedia.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: One-Carbon Homologation of Aldehydes using (Methoxymethyl)triphenylphosphonium Chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodology and Protocol Guide

Introduction and Mechanistic Principles

The one-carbon homologation of aldehydes (the strategic conversion of R-CHO to R-CH2-CHO ) is a critical transformation in complex molecule synthesis, frequently utilized in natural product total synthesis and pharmaceutical intermediate scale-up[1]. The most reliable and widely adopted methodology leverages (methoxymethyl)triphenylphosphonium chloride (MOMTPPCl) via a modified Wittig olefination, followed by the acidic hydrolysis of the resulting methyl enol ether intermediate.

Unlike standard Wittig reactions that aim to install a stable terminal or internal alkene, this protocol uses the phosphorane ylide to install a masked carbonyl. Understanding the causality behind the reagent preparation, base selection, and hydrolysis dynamics is essential for maximizing yields and preventing substrate degradation.

Experimental Causality & Strategic Optimization

Ylide Generation and Base Selection

MOMTPPCl is a highly hygroscopic salt. The presence of adventitious water leads to premature quenching of the ylide, necessitating rigorously anhydrous conditions. The choice of base for deprotonation directly impacts both the reaction kinetics and the impurity profile:

-

Potassium tert-butoxide (KOtBu): The industry standard for robust substrates. Its high kinetic basicity ensures rapid ylide formation, while its steric bulk prevents nucleophilic attack on the phosphorus atom[2].

-

Sodium hexamethyldisilazide (NaHMDS): Preferred for base-sensitive substrates (e.g., those prone to epimerization or containing delicate ester functionalities). When using NaHMDS, a rigorous quench with saturated aqueous NH4Cl is required to prevent side reactions during workup[3].

-

n-Butyllithium (n-BuLi): Utilized when maximum reactivity is required, though it can act as a nucleophile if not carefully temperature-controlled (strictly 0 °C)[4].

Hydrolysis Dynamics

The Wittig olefination typically yields an E/Z mixture of the methyl enol ether. However, because both isomers converge to the identical oxonium ion upon protonation, the E/Z ratio is synthetically irrelevant to the final yield.

Unlike standard aliphatic ethers, which require harsh conditions (e.g., BBr3 ) for cleavage, enol ethers are rapidly hydrolyzed by dilute aqueous acid. This causality is rooted in the electron-rich nature of the π -bond. Protonation at the α -carbon (relative to the substituent) generates a resonance-stabilized oxonium ion, which is highly electrophilic and readily attacked by water to form a hemiacetal. This intermediate spontaneously collapses to release methanol and the desired homologated aldehyde[5].

Workflow and Mechanistic Pathway

Mechanistic workflow of aldehyde one-carbon homologation via MOMTPPCl.

Standardized Step-by-Step Protocol

Self-Validating Note: The formation of the ylide is visually self-validating; the suspension will transition to a deep red/orange solution upon successful deprotonation.

Phase 1: Preparation of the Phosphorane Ylide

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon.

-

Suspension: Add (Methoxymethyl)triphenylphosphonium chloride (1.5 to 2.0 equiv, relative to the starting aldehyde) to the flask. Suspend in anhydrous THF to achieve a 0.2 M concentration.

-

Causality: An excess of the phosphonium salt is critical to drive the reaction to 100% conversion, as the starting aldehyde and the homologated product often exhibit nearly identical retention factors ( Rf ) during chromatography, making separation difficult.

-

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Deprotonation: Dropwise, add the selected base (e.g., KOtBu, 1.4 to 1.9 equiv, 1.0 M in THF). Stir the resulting deep red/orange mixture for 45 minutes at 0 °C to ensure complete ylide generation.

Phase 2: Wittig Olefination

-

Addition: Dissolve the starting aldehyde (1.0 equiv) in a minimal volume of anhydrous THF (approx. 1-2 mL/mmol). Add this solution dropwise to the ylide mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–8 hours. Monitor progress via TLC (visualized with UV and p -anisaldehyde stain).

-

Quench: Once the starting material is consumed, quench the reaction rigorously by adding saturated aqueous NH4Cl (10 mL/mmol).

-

Causality: A rigorous quench at this stage neutralizes any unreacted ylide, preventing unwanted side reactions or epimerization during the extraction phase[3].

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude methyl enol ether can proceed directly to hydrolysis without column chromatography.

Phase 3: Acidic Hydrolysis (Aldehyde Unmasking)

-

Solvation: Dissolve the crude enol ether in THF to a concentration of 0.1 M.

-

Hydrolysis: Add 2M aqueous HCl (10% v/v relative to THF). Stir at room temperature for 2–4 hours[2].

-

Alternative for Acid-Sensitive Substrates: Dissolve the enol ether in CHCl3 . Add oxalyl chloride (1.0 equiv), followed sequentially by H2O (1.0 equiv) and EtOH (1.0 equiv). Stir for 30 minutes at room temperature[4].

-

-

Neutralization: Carefully neutralize the acid by adding saturated aqueous NaHCO3 until CO2 evolution ceases.

-

Isolation: Extract with diethyl ether (3 × 20 mL), dry over Na2SO4 , and concentrate. Purify the final homologated aldehyde via silica gel flash chromatography.

Quantitative Data & Reaction Parameters

Table 1: Base Selection and Yield Optimization for Ylide Generation

| Base Reagent | Equivalents | Temp (°C) | Optimal Substrate Profile | Expected Yield |

| KOtBu (1M in THF) | 1.5 - 2.0 | 0 to 25 | Standard aliphatic/aromatic | 85 - 95% |

| NaHMDS (1M in THF) | 1.2 - 1.5 | -78 to 0 | Base-sensitive (esters, epoxides) | 75 - 86% |

| n-BuLi (2.5M in Hex) | 1.2 - 1.5 | 0 | Sterically hindered aldehydes | 70 - 80% |

Table 2: Hydrolysis Condition Matrix

| Hydrolysis Reagent | Solvent System | Reaction Time | Substrate Compatibility | Causality / Mechanism |

| 2M HCl (aq) | THF | 2 - 4 hours | Robust, highly stable | Direct protonation of π -bond; drives rapid hemiacetal formation. |

| Oxalyl Chloride / H2O | CHCl3 / EtOH | 0.5 - 1 hour | Acid-sensitive (acetals) | Generates localized, mild HCl in situ, preventing global deprotection. |

References

1.[1] Synthesis by Homologation of Aldehydes Source: Thieme E-Books URL:1

2.[3] A New Organocatalytic Desymmetrization Reaction Enables the Enantioselective Total Synthesis of Madangamine E Source: PMC - NIH URL:3

3.[4] ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER Source: Heterocycles (Clockss) URL:4

4.[2] Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review Source: MDPI URL:2

5.[5] Mechanism for hydrolysis of enol ether to aldehyde Source: ECHEMI URL:5

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. A New Organocatalytic Desymmetrization Reaction Enables the Enantioselective Total Synthesis of Madangamine E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. echemi.com [echemi.com]

Application Note: One-Carbon Homologation in Natural Product Synthesis using (Methoxymethyl)triphenylphosphonium Chloride

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Causality

In the landscape of complex natural product synthesis and drug development, the precise extension of carbon frameworks is a critical operation. (Methoxymethyl)triphenylphosphonium chloride (MTPPC) (CAS 4009-98-7) serves as a highly effective masked formyl anion equivalent. It is predominantly utilized to execute a one-carbon homologation of ketones and aldehydes through a two-step sequence: a Wittig olefination followed by acidic hydrolysis.

The "Why" Behind the Chemistry

The transformation relies on the generation of methoxymethylenetriphenylphosphorane. Because the methoxy group is electron-donating by resonance, it provides no stabilization to the adjacent carbanion, classifying this as a "non-stabilized" ylide. Consequently, strong bases such as potassium tert-butoxide (KOtBu), sodium tert-butoxide (NaOtBu), or n-butyllithium (n-BuLi) are strictly required to force deprotonation[1],[2].

Following the nucleophilic attack of the ylide on the carbonyl and the subsequent collapse of the oxaphosphetane intermediate, an enol ether is formed. This electron-rich alkene is highly susceptible to electrophilic attack. During the second step, aqueous acid protonates the β -carbon, forming an oxocarbenium intermediate that undergoes nucleophilic attack by water. This hemiacetal rapidly collapses into the one-carbon extended aldehyde[3].

Workflow of one-carbon homologation using (Methoxymethyl)triphenylphosphonium chloride.

Field-Proven Applications

MTPPC-mediated homologation is a cornerstone in the total synthesis of sterically hindered or complex natural architectures:

-

Indole Alkaloids (Vellosimine): The reagent is used to convert a complex ketone intermediate into an enol ether, which is hydrolyzed in a one-pot approach to yield the final Vellosimine framework[3].

-

Antimitotic Agents (Hemiasterlin Analogues): Used to homologate sterically encumbered aldehydes into alkenyl ethers, which are subsequently oxidized to carboxylic acids for peptide coupling[4].

-

Enzyme Inhibitors: Employed in the synthesis of biphenyl propanal derivatives targeting Dihydrofolate Reductase (DHFR) in Cryptosporidium, demonstrating the reagent's tolerance for diverse aromatic functional groups[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the visual and analytical checkpoints are met.

Protocol A: Ylide Generation and Wittig Olefination

Note: MTPPC is hygroscopic. Ensure the reagent is stored under an inert atmosphere and dried under high vacuum prior to use.

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an Argon atmosphere.

-

Suspension: Suspend MTPPC (2.0 to 7.3 equivalents, depending on substrate steric hindrance) in anhydrous Toluene or THF (approx. 5-10 mL/mmol)[3],[4].

-

Cooling: Cool the suspension to 0 °C using an ice bath (or maintain at room temperature if the substrate is highly unreactive)[1].

-

Deprotonation: Add the strong base (KOtBu or NaOtBu, 1.2 to 10 equivalents) in one rapid portion[3],[1].

-

Self-Validation Checkpoint 1 (Visual): The reaction mixture must immediately transition to a deep red or dark orange color. This visual cue is the definitive indicator of successful ylide generation[1],[4]. If the solution remains pale or white, the base has degraded, or moisture has quenched the ylide.

-

-

Coupling: Stir the ylide solution for 30–90 minutes. Add the starting ketone/aldehyde dropwise as a solution in anhydrous solvent (e.g., THF)[4].

-

Monitoring: Stir overnight at room temperature.

-

Self-Validation Checkpoint 2 (Analytical): Monitor via TLC. The enol ether product will exhibit a higher Rf value (less polar) than the starting carbonyl. Note that the enol ether will form as an E/Z mixture (typically ~55:45 to 60:40)[1]. This stereochemistry is irrelevant as both isomers converge to the same aldehyde upon hydrolysis.

-

Protocol B: Enol Ether Hydrolysis

This step can be performed sequentially after a short silica plug filtration to remove phosphorus byproducts, or directly in one pot.

-

Solvent Adjustment: Dissolve the crude enol ether in THF (approx. 10 mL/mmol).

-

Acidification: Add an aqueous acidic solution. For robust substrates, use 2.0 M HCl or concentrated HCl[3],[1].

-

Thermal Activation: Heat the mixture to 55 °C and stir overnight.

-

Validation & Quench:

-

Self-Validation Checkpoint 3 (Analytical): Confirm the complete disappearance of the enol ether spots on TLC and the appearance of a highly UV-active/stainable aldehyde spot.

-

-

Workup: Cool the reaction, neutralize carefully with saturated aqueous NaHCO3 , and extract with ethyl acetate. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Quantitative Data & Optimization Matrix

The choice of base, solvent, and temperature dictates the efficiency of the homologation. The table below synthesizes optimized parameters from validated literature sources.

| Substrate Class | Base Used | Solvent System | Olefination Temp | Hydrolysis Conditions | Ref |

| Indole Ketone (Vellosimine precursor) | KOtBu (10 eq) | Toluene / THF | Room Temp | 2.0 M HCl / THF, 55 °C | [3] |

| Biphenyl Ketone (DHFR Inhibitor) | NaOtBu (2.4 eq) | Dry THF | 0 °C to RT | Conc. HCl / THF, 1-2 h, RT | [1] |

| Aliphatic Aldehyde (Hemiasterlin) | KOtBu (1.5 eq) | Dry THF | Room Temp | Acid Hydrolysis | [4] |

| General Aldehydes | n-BuLi (1.5 eq) | Dry THF | -78 °C to RT | Acidic Hydrolysis, 5 h | [2] |

Troubleshooting & Logical Workflows

When yields drop below 70%, the failure point is almost exclusively related to either incomplete ylide formation (due to moisture/base degradation) or stalled hydrolysis. Follow the logical decision tree below to isolate the variable.

Troubleshooting decision tree for the MTPPC-mediated homologation sequence.

Sources

- 1. Structure-Based Approach to the Development of Potent and Selective Inhibitors of Dihydrofolate Reductase from Cryptosporidium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: High-Throughput Microwave-Assisted Wittig Olefination

Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In pharmaceutical drug discovery, the rapid and stereoselective construction of carbon-carbon double bonds is a critical bottleneck. The Wittig olefination is a staple for this transformation; however, conventional solution-phase methodologies suffer from prolonged reaction times, poor atom economy, and the tedious chromatographic removal of the triphenylphosphine oxide ( Ph3P=O ) byproduct 1.

Microwave-Assisted Organic Synthesis (MAOS) fundamentally disrupts this paradigm. By transitioning from convective heating to dielectric heating , energy is transferred directly to the polar reactants, bypassing the thermal buffering of solvents 2. This application note details a highly optimized, solvent-free protocol utilizing basic alumina as a solid support.

The Causality Behind the Chemistry:

-

Why Solvent-Free Basic Alumina? In traditional setups, hazardous bases (e.g., n-BuLi) are required to deprotonate the phosphonium salt. Here, basic alumina acts as a dual-purpose reagent. Its basic sites facilitate the in situ deprotonation to form the ylide, while its highly polar surface acts as an excellent microwave susceptor, converting microwave energy into localized superheating. Furthermore, the Ph3P=O byproduct binds strongly to the polar alumina, allowing for simple filtration rather than complex chromatography 1.

-

Why is Stereoselectivity Enhanced? The rigid microenvironment of the solid support restricts the conformational mobility of the transition state. Under rapid microwave dielectric heating, the system quickly reaches thermodynamic equilibrium, heavily favoring the anti-betaine configuration. This collapses exclusively into the E-alkene (trans-isomer), achieving up to 100% stereoselectivity 3.

Quantitative Performance Comparison

The transition to a microwave-assisted, solvent-free system yields drastic improvements across all critical process parameters.

| Parameter | Conventional Solution-Phase | Microwave-Assisted (Solvent-Free) |

| Reaction Time | 12 – 24 hours | 30 – 50 minutes |

| Operating Temperature | Reflux (e.g., 65–110°C) | 90°C (Direct Dielectric Heating) |

| Solvent Requirement | THF, DCM, or Toluene | None (Neat / Basic Alumina Support) |

| Base Required | Hazardous (n-BuLi, NaH, Alkoxides) | Benign (Basic Alumina) |

| Stereoselectivity | Mixed (E/Z ratio varies) | Up to 100% E-selectivity |

| Average Yield | 50 – 75% | 85 – 94% |

| Byproduct Removal | Tedious flash chromatography | Simple EtOAc extraction & filtration |

Experimental Workflow Visualization

Caption: Experimental workflow for solvent-free microwave-assisted Wittig olefination.

Step-by-Step Methodology

Equipment & Materials

-

Reagents: Aromatic aldehyde (1.0 mmol), Phosphonium salt precursor (1.2 mmol), Basic Alumina (Brockmann Grade I, 2.0 g), Ethyl acetate (analytical grade).

-

Instrumentation: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor, magnetic stirring, and active compressed-air cooling.

Protocol

Step 1: Mechanochemical Activation

-

In an agate mortar, combine 1.0 mmol of the aromatic aldehyde, 1.2 mmol of the phosphonium salt, and 2.0 g of basic alumina.

-

Grind the mixture thoroughly for 5 minutes until a fine, homogeneous powder is achieved. Note: A slight color change (often pale yellow) is a visual indicator of initial ylide formation.

Step 2: Microwave Irradiation

-

Transfer the homogenized powder into a 10 mL microwave-transparent glass vessel equipped with a magnetic stir bar.

-

Seal the vessel with a Teflon/silicone septum pressure cap.

-

Program the microwave reactor with the following parameters:

-

Ramp Time: 2 minutes to reach 90°C.

-

Hold Time: 30–50 minutes at 90°C (aldehydes with electron-withdrawing groups typically require closer to 50 minutes).

-

Power Limit: 700 W.

-

Pressure Limit: 15 bar.

-

Step 3: Cooling and Extraction

-

Allow the microwave's active cooling system to bring the vessel temperature below 30°C before decapping to prevent thermal shock and product degradation.

-

Add 10 mL of ethyl acetate to the vessel and stir vigorously for 2 minutes to extract the alkene product.

-

Filter the suspension through a sintered glass funnel. The basic alumina will retain the unreacted salts and the Ph3P=O byproduct. Wash the filter cake with an additional 2 × 10 mL of ethyl acetate.

Step 4: Concentration

-

Concentrate the combined ethyl acetate filtrate under reduced pressure using a rotary evaporator to yield the highly pure E-alkene product.

Protocol Self-Validation System

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to subsequent steps if the validation criteria are not met.

-

In-Process Thermodynamic Validation: During Step 2, monitor the microwave software interface. The IR sensor must record a stable 90°C plateau. The pressure curve should remain entirely flat (< 2 bar). A sudden pressure spike indicates unwanted moisture or solvent contamination, which will trigger an automatic power attenuation and result in incomplete conversion.

-

Chromatographic Validation (TLC): Before concentration, spot the crude EtOAc extract against the starting aldehyde on a silica TLC plate. Complete disappearance of the aldehyde spot (visualized via UV 254 nm) validates 100% conversion.

-

Spectroscopic Validation (NMR): Analyze the crude product via 1H NMR.

-

Stereocontrol Check: An E-isomer is validated by a trans-alkene coupling constant ( J ) of 15–16 Hz. A Z-isomer would present as J≈10–12 Hz 4.

-

Purity Check: The absence of a massive, complex multiplet at δ 7.4–7.7 ppm validates the successful retention of the Ph3P=O byproduct on the basic alumina phase.

-

References

- Source: tubitak.gov.

- Source: acs.

- Source: nih.

- Source: researchgate.

Sources

Application Note: Strategic Methodologies for the Formylation of Aromatic Compounds

Executive Summary & Strategic Selection

The direct formylation of aromatic rings—introducing an aldehyde moiety (−CHO) via C–C bond formation—is a cornerstone of pharmaceutical and fine chemical synthesis. Because aromatic substrates possess vastly different electronic properties, no single formylation protocol is universally applicable.

Selecting the correct methodology is dictated by the electron density of the aromatic ring. Electron-rich heterocycles (e.g., indoles, pyrroles) are best served by the Vilsmeier-Haack reaction , which utilizes a mild chloroiminium electrophile. Conversely, phenolic substrates, which are incompatible with the acidic conditions of Vilsmeier-Haack, require the strongly basic, carbene-driven Reimer-Tiemann reaction . For unactivated or alkylated benzenes, the high-pressure Gattermann-Koch reaction is typically employed [4].

The following decision tree provides a logical framework for selecting the optimal synthetic route based on substrate electronics.

Decision tree for selecting an optimal aromatic formylation method.

Protocol A: Vilsmeier-Haack Formylation (Electron-Rich Arenes)

Mechanistic Grounding

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich arenes. The reaction relies on the in-situ generation of the Vilsmeier reagent (a highly electrophilic chloroiminium ion) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) [3]. Following electrophilic aromatic substitution, an iminium intermediate is formed, which must be deliberately hydrolyzed during the work-up phase to yield the final aldehyde[1].

Key steps in the Vilsmeier-Haack formylation mechanism.

Experimental Workflow: Synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde

This protocol is engineered as a self-validating system. Deviation from expected visual or thermal cues indicates a procedural failure.

Step 1: Reagent Activation (0 °C)

-

Action: In a dry, 3-neck round-bottom flask under argon, add anhydrous DMF (4.0 equiv). Cool to 0 °C using an ice-salt bath. Add POCl₃ (1.2 equiv) dropwise over 30 minutes.

-

Causality: The reaction between DMF and POCl₃ is violently exothermic. Strict thermal control at 0 °C prevents the thermal degradation of the chloroiminium ion [3].

-

Self-Validation: The successful formation of the Vilsmeier reagent is confirmed by the appearance of a pale yellow to colorless crystalline solid or viscous solution.

Step 2: Electrophilic Attack (85–90 °C)

-

Action: Dissolve 2,6-dimethylindole (1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C. Remove the ice bath, allow the mixture to reach room temperature, and then heat to 85–90 °C for 6–8 hours [1].

-

Causality: Dropwise addition prevents runaway poly-formylation. Heating is required to overcome the activation energy barrier for the electrophilic attack on the sterically hindered indole ring.

Step 3: Hydrolysis and Isolation

-

Action: Cool the reaction to 0 °C. Pour the mixture slowly onto crushed ice with vigorous stirring. Slowly add saturated aqueous Na₂CO₃ until the pH > 8.

-

Causality: The ice provides a massive heat sink for the highly exothermic quench of excess POCl₃. The basic pH is non-negotiable; it drives the hydrolysis of the water-soluble iminium intermediate into the insoluble free aldehyde [1].

-

Self-Validation: If the pH remains acidic, the product will remain trapped in the aqueous layer as an iminium salt. A successful quench yields a heavy, pale-yellow precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Reimer-Tiemann Formylation (Phenolic Substrates)

Mechanistic Grounding

Phenols and naphthols are incompatible with the Vilsmeier-Haack protocol. Instead, the Reimer-Tiemann reaction is utilized. This method relies on the generation of a highly reactive dichlorocarbene intermediate from chloroform (CHCl₃) in a strongly basic aqueous medium. The reaction strictly requires a biphasic system because the hydroxide base is insoluble in the organic chloroform phase [2].

Experimental Workflow: Synthesis of Vanillin from Guaiacol

Step 1: Biphasic Base Preparation (70 °C)

-

Action: Dissolve NaOH (4.0 equiv) in distilled water in a reaction vessel equipped with a reflux condenser. Add guaiacol (1.0 equiv) to form the sodium phenoxide salt. Heat the mixture to 70 °C [2].

-

Causality: Heating to 70 °C provides the necessary thermal energy to drive carbene generation, but a reflux condenser is mandatory to prevent the rapid boil-off of chloroform (b.p. 61.2 °C).

Step 2: Carbene Generation & Formylation

-

Action: Slowly add CHCl₃ (1.2 equiv) dropwise to the vigorously stirring mixture. Maintain stirring at 70 °C for 4 hours.

-

Causality: Vigorous stirring is critical to maximize the surface area of the biphasic interface, where the hydroxide deprotonates the chloroform to generate the dichlorocarbene [2].

-

Self-Validation: The reaction mixture will undergo a stark color change, typically turning deep orange or red. If the solution remains pale, the dichlorocarbene has not formed (usually due to degraded NaOH or insufficient interfacial mixing).

Step 3: Chemoselective Purification

-

Action: Distill off excess CHCl₃. Cool the aqueous mixture and acidify with dilute H₂SO₄ to pH < 3. Extract with diethyl ether. Wash the ether layer with a saturated sodium bisulfite (NaHSO₃) solution.

-

Causality: Acidification protonates the phenoxide, driving the product into the organic ether layer. The bisulfite wash is a powerful chemoselective purification tool: it forms a water-soluble adduct exclusively with the aldehyde, leaving unreacted guaiacol and non-aldehyde byproducts in the ether layer [2].

-

Self-Validation: Separate the aqueous bisulfite layer, re-acidify it with H₂SO₄, and extract again with ether to yield highly pure vanillin.

Quantitative Data & Substrate Scope

The following table summarizes the expected performance metrics and limitations of the primary formylation methodologies discussed.

| Substrate Class | Recommended Protocol | Reagents | Typical Yield | Key Limitation / Causality |

| Indoles / Pyrroles | Vilsmeier-Haack | DMF, POCl₃ | 75–90% | Fails on deactivated rings due to insufficient nucleophilicity of the arene. |

| Phenols / Naphthols | Reimer-Tiemann | CHCl₃, NaOH | 30–60% | Moderate yields due to biphasic mass transfer limits and competing hydrolysis of CHCl₃. |

| Alkylbenzenes | Gattermann-Koch | CO, HCl, AlCl₃ | 50–80% | Requires specialized high-pressure reactors for toxic CO gas handling. |

| Deactivated Arenes | Pd-Catalyzed Formylation | CO surrogates, Pd | Variable | High cost of transition metal catalysts and specialized ligands. |

References

Low yield in Wittig reaction with (Methoxymethyl)triphenylphosphonium chloride

Technical Support Center: Troubleshooting the Wittig-Levine Homologation Topic: Resolving Low Yields with (Methoxymethyl)triphenylphosphonium Chloride (MOM-PPh₃Cl)

Core Principles & Diagnostic Workflow

The Wittig-Levine reaction is a highly effective one-carbon homologation technique used to convert aldehydes and ketones into extended aldehydes via an enol ether intermediate[1]. The process relies on the generation of the ylide methoxymethylenetriphenylphosphorane from MOM-PPh₃Cl. Despite its widespread utility in drug development[2][3], researchers frequently encounter low yields due to the reagent's distinct electronic properties, extreme hygroscopicity, and the thermal instability of the resulting ylide.

Use the diagnostic decision tree below to identify the root cause of yield bottlenecks in your specific reaction.

Diagnostic decision tree for root causes of low yield in MOM-PPh3Cl homologation.

Base Selection & Reaction Parameters

The most critical variable in the Wittig-Levine homologation is the choice of base. MOM-PPh₃Cl produces a destabilized ylide (indicated by a characteristic blood-red color)[1]. Using an overly nucleophilic base leads to competitive side reactions, while a weak base fails to deprotonate the phosphonium salt.

Table 1: Quantitative Comparison of Bases for MOM-PPh₃Cl Deprotonation

| Base | Conjugate Acid pKa | Nucleophilicity | Optimal Substrate Profile | Mechanistic Impact & Risks |

| n-BuLi | ~50 | High | Simple, non-enolizable aldehydes | High Risk: Frequently causes nucleophilic addition to the carbonyl or competitive enolization of the substrate. |

| NaHMDS | ~26 | Very Low | Base-sensitive ketones | Moderate: Good non-nucleophilic profile, but the sodium counterion provides less Lewis acid activation than potassium. |

| KHMDS | ~26 | Very Low | Highly enolizable ketones | Excellent: Clean deprotonation. The K⁺ ion weakly coordinates the carbonyl oxygen, facilitating oxaphosphetane formation. |

| KOtBu | ~17 | Low | Sterically hindered ketones | Excellent: Widely cited as the optimal base[2][3]. Drives complete ylide formation without degrading the substrate. |

Troubleshooting FAQs

Q: My reaction remains pale yellow after adding the base, and I recover mostly unreacted starting material. What went wrong? A: The lack of a deep red/orange color indicates that the ylide (methoxymethylenetriphenylphosphorane) failed to form or was immediately quenched[1]. MOM-PPh₃Cl is profoundly hygroscopic. Even trace amounts of water will hydrolyze the ylide back to the phosphonium salt and triphenylphosphine oxide. Actionable Fix: Dry the MOM-PPh₃Cl salt rigorously before use. Dissolve the salt in anhydrous toluene and concentrate it under a vacuum (azeotropic drying) at least twice. Ensure your solvent (THF or Toluene) is freshly distilled or drawn from a solvent purification system.

Q: The ylide forms successfully (blood-red solution), but my sterically hindered ketone only reaches 30% conversion. Should I reflux the reaction? A: Do not heat the reaction. The methoxymethylenetriphenylphosphorane ylide is thermally sensitive and will decompose at elevated temperatures, leading to a dead-end reaction[4]. Actionable Fix: Instead of increasing temperature, increase the concentration and the equivalents. Use 2.5 to 3.0 equivalents of both MOM-PPh₃Cl and KOtBu[3]. Additionally, switching the solvent from THF to Toluene can enhance the reactivity of the ylide by altering the aggregation state of the potassium base[2].

Q: My NMR shows a ~55:45 mixture of E and Z enol ethers. Do I need to separate these diastereomers before the hydrolysis step? A: No separation is required. The Wittig reaction with this reagent inherently lacks high stereoselectivity, typically yielding a near 1:1 mixture of E/Z isomers[3]. Because both geometric isomers converge into the exact same sp³-hybridized carbon upon acidic hydrolysis, separating them is a waste of time and resources. Proceed with the crude mixture directly into the acidic hydrolysis step.

Q: The enol ether forms cleanly, but the final aldehyde yield is poor after hydrolysis. How can I optimize this? A: Standard hydrolysis conditions (e.g., 2.0 M HCl in THF at 55 °C)[2] are highly effective for robust molecules but can destroy acid-sensitive functional groups (like acetals, silyl ethers, or sensitive epoxides). Actionable Fix: Shift to a biphasic, milder hydrolysis protocol. Stir the crude enol ether in a mixture of dichloromethane and wet silica gel, or use Pyridinium p-toluenesulfonate (PPTS) in aqueous acetone. This slows the hydrolysis rate but preserves molecular integrity.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates In-Process Controls (IPCs) that validate the success of each phase before proceeding.

Logical workflow for Wittig homologation using MOM-PPh3Cl with critical control points.

Step-by-Step Methodology: Homologation of Ketones

-

Preparation & Drying: To a flame-dried Schlenk flask under argon, add MOM-PPh₃Cl (2.5 eq). Add anhydrous toluene (5 mL/g), swirl, and evaporate to dryness under high vacuum. Repeat this azeotropic drying twice.

-

Ylide Generation: Suspend the dried salt in anhydrous THF (0.2 M relative to the salt) and cool to 0 °C. Add KOtBu (2.4 eq) portion-wise as a solid or dropwise as a THF solution[3][4].

-

IPC Check 1: The suspension must transition to a deep red or blood-orange color within 15–30 minutes, confirming ylide formation[1].

-

-

Substrate Addition: Dissolve the ketone substrate (1.0 eq) in a minimal volume of anhydrous THF. Add this dropwise to the ylide solution at 0 °C. Remove the ice bath and allow it to warm to room temperature.

-

IPC Check 2: Monitor by TLC (e.g., 10% EtOAc/Hexanes). Quench a 50 µL aliquot in water/diethyl ether, spot the organic layer. The red color of the reaction should gradually fade to pale yellow/brown as the ylide is consumed.

-

-

Workup: Once complete (typically 2–16 hours), quench the reaction with saturated aqueous NH₄Cl. Extract three times with diethyl ether or ethyl acetate. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Filtration: Pass the crude residue through a short pad of silica gel (eluting with 5-10% EtOAc/Hexanes) to remove the bulk of the triphenylphosphine oxide. Concentrate to yield the crude E/Z enol ether mixture.

-

Hydrolysis: Dissolve the crude enol ether in THF (0.1 M). Add 2.0 M aqueous HCl (10% by volume of THF) and stir at room temperature to 55 °C depending on substrate stability[2][3].

-

IPC Check 3: Monitor by TLC until the less polar enol ether spots completely disappear, replaced by the more polar aldehyde spot.

-

-

Final Isolation: Neutralize carefully with saturated NaHCO₃, extract with dichloromethane, dry, and purify via column chromatography.

References

- Benchchem.Optimization of reaction conditions for Vellosimine synthesis.

- PMC.Structure-Based Approach to the Development of Potent and Selective Inhibitors of Dihydrofolate Reductase from Cryptosporidium.

- Wikipedia.Methoxymethylenetriphenylphosphorane.

- MDPI.Synthesis and Cytotoxicity Evaluation of Denitroaristolochic Acids: Structural Insights and Mechanistic Implications in Nephrotoxicity.

Sources

- 1. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-Based Approach to the Development of Potent and Selective Inhibitors of Dihydrofolate Reductase from Cryptosporidium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxicity Evaluation of Denitroaristolochic Acids: Structural Insights and Mechanistic Implications in Nephrotoxicity | MDPI [mdpi.com]

Technical Support Center: (Methoxymethyl)triphenylphosphonium chloride

Welcome to the technical support center for (Methoxymethyl)triphenylphosphonium chloride (MOMPCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of using this versatile Wittig reagent. Here, we move beyond standard protocols to address the common, and often frustrating, side reactions and experimental challenges that can arise. Our focus is on providing not just solutions, but a deeper mechanistic understanding to empower you in your synthetic endeavors.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues encountered during the Wittig reaction with (Methoxymethyl)triphenylphosphonium chloride. The question-and-answer format is designed to help you quickly identify and resolve problems in your experiments.

Q1: My Wittig reaction has a very low yield, or it failed completely. What are the primary causes?

A1: This is the most common issue and can be traced back to several critical factors, primarily related to the formation and stability of the corresponding ylide, methoxymethylenetriphenylphosphorane.

-

Inefficient Ylide Formation: The deprotonation of the phosphonium salt is the crucial first step.

-

Cause: The base you are using may not be sufficiently strong, or it may have degraded. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu) are hygroscopic and reactive; their quality is paramount.[1][2] For instance, users have reported that using older KOtBu can lead to failed reactions.[1]

-

Solution: Always use a fresh, properly stored base. If using n-BuLi, it is best practice to titrate it before use to determine its exact molarity. Ensure your reaction is performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere), as moisture will readily quench both the base and the resulting ylide.[3][4]

-

-

Ylide Instability: The methoxymethylenetriphenylphosphorane ylide is known to have limited stability.[1]

-

Cause: If the ylide is generated and then left for an extended period before the carbonyl compound is added, it can decompose, leading to a significant drop in yield.

-

Solution: A highly effective strategy is to generate the ylide in the presence of your aldehyde or ketone. This can be achieved by adding the phosphonium salt in portions to a mixture of the carbonyl substrate and the base.[1] Alternatively, add the carbonyl compound immediately after the ylide has been formed.[5][6]

-

-

Substrate-Related Issues:

-

Cause 1 (Acidic Protons): If your carbonyl substrate contains acidic protons (e.g., phenols, carboxylic acids), the ylide, being a strong base, will be quenched. One or more equivalents of the ylide will be consumed in an acid-base reaction before any Wittig reaction can occur.[1]

-

Solution 1: Use an excess of base and phosphonium salt (e.g., 2-3 equivalents) to first deprotonate the acidic group on your substrate and then form the ylide. A better approach is to protect the acidic functional group before the Wittig reaction.

-

Cause 2 (Steric Hindrance): The Wittig reaction is sensitive to sterics. Sterically hindered ketones are poor substrates for this reaction and may result in low to no yield.[7]

-

Solution 2: For hindered ketones, consider alternative olefination methods like the Horner-Wadsworth-Emmons reaction, which often performs better with such substrates.[2][7]

-

Q2: My reaction is messy, with multiple byproducts, and isolating the desired vinyl ether is difficult. Why?

A2: A complex reaction mixture often points to competing side reactions involving your substrate or the instability of the product.

-

Aldol Condensation:

-

Cause: Many aldehydes, especially those with α-hydrogens, can undergo self-condensation (an aldol reaction) under the strong basic conditions of the Wittig reaction.[8] This leads to a complex mixture of products and consumption of your starting material.

-

Solution: To minimize this, maintain a low reaction temperature (e.g., 0 °C or -78 °C) and add the aldehyde slowly to the pre-formed ylide solution. This ensures that the aldehyde concentration remains low and favors the faster Wittig reaction over the aldol pathway.

-

-

Product Instability:

-

Cause: The product of the Wittig reaction with MOMPCl is a vinyl ether (specifically, an enol ether).[9] Enol ethers are highly sensitive to acidic conditions and can readily hydrolyze back to an aldehyde (the homologated product) or undergo other acid-catalyzed decompositions.

-

Solution: Ensure your workup procedure is non-acidic. Quench the reaction with a neutral or slightly basic aqueous solution, such as saturated ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[5][6] Avoid strong acids during extraction. If the final desired product is the aldehyde, the crude vinyl ether is typically treated with a controlled amount of acid in a separate, deliberate hydrolysis step.

-

-

Triphenylphosphine Oxide (TPPO) Removal:

-

Cause: The stoichiometric byproduct of every Wittig reaction is triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to remove from reaction mixtures due to its high polarity and crystallinity, often co-eluting with products during column chromatography.[10]

-

Solution:

-

Chromatography: Careful selection of the solvent system for column chromatography can sometimes achieve separation.

-

Precipitation/Complexation: TPPO can be precipitated from non-polar solvents like hexane or a hexane/ether mixture. Cooling the solution can aid this process. Another effective method involves the addition of ZnCl₂ to form an insoluble ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[10]

-

-

Troubleshooting Summary Table

| Problem | Potential Cause | Recommended Solution |

| Low/No Yield | Degraded base or presence of moisture. | Use fresh, high-purity anhydrous base and solvents under an inert atmosphere. |

| Ylide is unstable and decomposes. | Generate the ylide in the presence of the carbonyl substrate or add the substrate immediately after ylide formation. | |

| Substrate has acidic protons (e.g., -OH, -COOH). | Use >2 equivalents of base/ylide or protect the acidic functional group prior to the reaction. | |

| Sterically hindered ketone substrate. | Consider using the Horner-Wadsworth-Emmons (HWE) reaction instead. | |

| Messy Reaction | Aldehyde self-condensation (Aldol reaction). | Maintain low temperature (0 °C to -78 °C) and add the aldehyde slowly to the ylide solution. |

| Product (vinyl ether) decomposition. | Use a neutral or slightly basic workup (e.g., sat. aq. NH₄Cl). Avoid acid until the deliberate hydrolysis step. | |

| Purification Issues | Difficulty removing Triphenylphosphine Oxide (TPPO). | Precipitate TPPO from a non-polar solvent (e.g., hexane), or form an insoluble complex with ZnCl₂ and filter. |

Frequently Asked Questions (FAQs)

Q1: What is (Methoxymethyl)triphenylphosphonium chloride (MOMPCl) and its primary application?

A1: MOMPCl is a phosphonium salt that serves as a precursor to the methoxymethylenetriphenylphosphorane ylide.[9] Its primary application is in the Wittig reaction for the one-carbon homologation of aldehydes and ketones.[9][11] The reaction first produces a methoxy vinyl ether (an enol ether), which is then typically hydrolyzed under acidic conditions to yield an aldehyde with one more carbon atom than the starting carbonyl compound.[9][12] This two-step sequence is a powerful method for extending a carbon chain by a single aldehyde unit.[11]

Q2: How should I properly handle and store (Methoxymethyl)triphenylphosphonium chloride?

A2: (Methoxymethyl)triphenylphosphonium chloride is a hygroscopic solid, meaning it readily absorbs moisture from the air.[3] Ingress of water can inhibit ylide formation and lead to poor reaction outcomes. Therefore, it is crucial to:

-

Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator or a controlled inert atmosphere (e.g., a glove box).[3][4] The recommended storage temperature is often refrigerator level (approx. 4 °C).[3]

-

Handling: When weighing and dispensing the reagent, minimize its exposure to the atmosphere. Handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (gloves, safety goggles).[13][14]

Q3: Can you outline the general mechanism for the Wittig reaction with MOMPCl?

A3: The reaction proceeds through a well-established mechanism:

-

Ylide Formation: The phosphonium salt is deprotonated by a strong base to form the nucleophilic phosphonium ylide.[2][15]

-

Cycloaddition: The carbon atom of the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[15][16][17]

-

Decomposition: The oxaphosphetane intermediate is unstable and rapidly collapses. The thermodynamically favorable formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO) is the driving force for this step.[16] This decomposition breaks the ring, yielding the desired vinyl ether and TPPO.[15][17]

Q4: Are there any alternatives to using MOMPCl for one-carbon homologation?

A4: Yes, while the Wittig-Levine reaction (the use of MOMPCl) is very common, other methods exist. These include reactions involving other Wittig-type reagents with modified phosphine groups or different leaving groups on the methoxymethyl component.[18] Additionally, other synthetic strategies, such as those involving sulfur ylides or formyl anion equivalents, can also achieve one-carbon homologation, though often with different substrate scopes and reaction conditions.

Visualized Workflows and Mechanisms

Diagram 1: General Experimental Workflow

This diagram outlines the complete process from starting materials to the final homologated aldehyde.

Caption: Overall workflow for one-carbon homologation using MOMPCl.